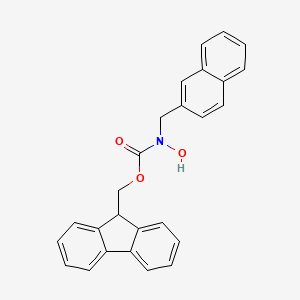

Fmoc-N-naphthylmethyl-hydroxylamine

Description

The exact mass of the compound Fmoc-N-naphthylmethyl-hydroxylamine is 395.15214353 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-N-naphthylmethyl-hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-N-naphthylmethyl-hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-hydroxy-N-(naphthalen-2-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO3/c28-26(27(29)16-18-13-14-19-7-1-2-8-20(19)15-18)30-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25,29H,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPUZBRBOWQGNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN(C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701145963 | |

| Record name | Carbamic acid, hydroxy(2-naphthalenylmethyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198411-66-4 | |

| Record name | Carbamic acid, hydroxy(2-naphthalenylmethyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198411-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, hydroxy(2-naphthalenylmethyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Fmoc-N-(2-naphthylmethyl)-hydroxylamine

Topic: Synthesis and Characterization of Fmoc-N-(2-naphthylmethyl)-hydroxylamine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In the realm of peptidomimetics and drug discovery, N-hydroxy peptides offer a unique structural motif. The N-hydroxy backbone modification (

Fmoc-N-(2-naphthylmethyl)-hydroxylamine is a critical building block for introducing this modification with a bulky, lipophilic side chain (mimicking tryptophan or phenylalanine). Its synthesis requires precise control over oxidation states to avoid the formation of the primary amine (over-reduction) or nitrone byproducts.

This guide details a robust, field-proven synthetic route:

-

Condensation: 2-Naphthaldehyde

Oxime. -

Selective Reduction: Oxime

N-hydroxyl amine (using cyanoborohydride). -

Protection: N-hydroxyl amine

Fmoc-N-(2-naphthylmethyl)-hydroxylamine.

Retrosynthetic Analysis & Pathway Design

The synthesis relies on the "Oxime Route," which is superior to direct alkylation of hydroxylamine due to the suppression of poly-alkylation.

Diagram 1: Synthetic Pathway (Graphviz)

Caption: Step-wise conversion from aldehyde to the final Fmoc-protected building block.

Experimental Protocols

Phase 1: Synthesis of 2-Naphthaldehyde Oxime

Objective: Convert the carbonyl group to an oxime to activate the nitrogen for subsequent reduction.

Reagents:

-

2-Naphthaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (

) (1.5 eq) -

Sodium Carbonate (

) (1.5 eq) -

Solvent: Ethanol/Water (3:1 v/v)

Protocol:

-

Dissolve 2-naphthaldehyde in ethanol.

-

In a separate beaker, dissolve

and -

Add the aqueous hydroxylamine solution dropwise to the aldehyde solution at room temperature.

-

Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The aldehyde spot (

) should disappear, replaced by the oxime ( -

Workup: Evaporate ethanol. Extract aqueous residue with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Yield Target: >90% (White solid).

Phase 2: Selective Reduction to N-(2-naphthylmethyl)-hydroxylamine

Critical Control Point: This is the most sensitive step. Strong reducing agents (like

Reagents:

-

2-Naphthaldehyde Oxime (1.0 eq)

-

Sodium Cyanoborohydride (

) (2.0 eq) -

Glacial Acetic Acid (to adjust pH)

-

Solvent: Methanol[2]

-

Indicator: Methyl Orange (trace) or pH meter.

Protocol:

-

Dissolve the oxime in Methanol.

-

Add a trace of methyl orange (solution turns yellow).

-

Add

in portions. -

The pH Toggle: Dropwise add Glacial Acetic Acid until the solution turns pink/red (pH ~3). As the reaction consumes protons, the color will fade to yellow. Continuously add acid to maintain the pink color.

-

Expert Insight: The protonated oxime (

) is the electrophile. Unprotonated oxime is inert to

-

-

Stir for 2–3 hours.

-

Workup: Neutralize with aqueous

(to pH 9). Extract with DCM.[1][3]-

Note: At pH 9, the product is neutral and extracts into organic phase.

-

-

Purification: Flash chromatography may be required if primary amine byproduct is observed.

Phase 3: Fmoc Protection

Objective: Protect the secondary nitrogen with Fmoc. Challenge: Hydroxylamines have two nucleophiles (N and O). Under mild basic conditions with Fmoc-OSu, N-acylation is kinetically favored over O-acylation for steric reasons, though O-acylation is a common side reaction.

Reagents:

-

N-(2-naphthylmethyl)-hydroxylamine (1.0 eq)

-

Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (1.1 eq)

-

Sodium Bicarbonate (

) (2.0 eq) -

Solvent: Dioxane/Water (1:1)

Protocol:

-

Dissolve the hydroxylamine in Dioxane/Water.

-

Add

. -

Cool to 0°C and add Fmoc-OSu.

-

Allow to warm to room temperature and stir overnight.

-

Workup: Acidify carefully to pH 4-5 with 1N HCl (precipitates the product). Extract with EtOAc.

-

Purification: Flash Chromatography (Hexane/EtOAc gradient). The N-Fmoc product is less polar than the free hydroxylamine.

Characterization & Data Validation

To ensure the integrity of the building block, the following spectral signatures must be confirmed.

Table 1: Diagnostic NMR Signals ( )

| Moiety | Proton ( | Carbon ( | Structural Validation |

| Fmoc CH2 | Characteristic doublet for Fmoc methylene. | ||

| Fmoc CH | Characteristic triplet for Fmoc methine. | ||

| N-CH2-Naph | Downfield shift due to N-hydroxylation and Fmoc. | ||

| N-OH | - | Exchangeable proton; confirms N-OH vs N-H. | |

| Naphthyl Ar | Aromatic envelope overlapping with Fmoc Ar. |

Mass Spectrometry (HRMS)

-

Expected Ion:

or -

Fragmentation: Loss of Fmoc group (mass -222) is common in ESI.

Troubleshooting & Optimization (Self-Validating Systems)

Diagram 2: Purification Logic Flow (Graphviz)

Caption: Decision matrix for purification based on TLC analysis of the protection step.

Common Issue: O-acylation vs. N-acylation

-

Symptom: Two spots on TLC with similar Rf values.

-

Resolution: N-Fmoc is typically more stable and slightly less polar. O-Fmoc esters are unstable to base and can sometimes be converted to the N-protected form or cleaved.

-

Prevention: Ensure temperature is kept low (0°C) during Fmoc-OSu addition. Do not use Fmoc-Cl, as the higher reactivity promotes O-acylation.

Applications in Drug Development

This building block is essential for:

-

Protease Inhibitors: The N-hydroxy peptide bond mimics the transition state of amide hydrolysis, acting as a potent inhibitor for metalloproteases.

-

Siderophore Mimics: The hydroxamic acid moiety is a strong chelator of Iron (Fe3+), useful in designing siderophore-drug conjugates for bacterial targeting.

References

-

Oxime Reduction Protocol: Tokuyama, H., et al. "A novel transformation of primary amines to N-monoalkylhydroxylamines."[4] Synthesis, 2000(9), 1299-1304.[4]

-

Fmoc Protection of Hydroxylamines: Fmoc-N-naphthylmethyl-hydroxylamine Product Data. Chem-Impex International.

-

General N-Hydroxy Peptide Synthesis: Räder, A. F. B., et al. "Improving Oral Bioavailability of Cyclic Peptides by N-Methylation." Bioorganic & Medicinal Chemistry, 2017.

-

Catalytic Reduction Context: Mas-Roselló, J., & Cramer, N. "Catalytic Reduction of Oximes to Hydroxylamines."[5][6] Chemistry – A European Journal, 2022.

Sources

- 1. rsc.org [rsc.org]

- 2. prepchem.com [prepchem.com]

- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 5. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Structure and chemical formula of Fmoc-N-naphthylmethyl-hydroxylamine

The following technical guide details the structural properties, synthesis, and application of Fmoc-N-naphthylmethyl-hydroxylamine , a specialized building block used in the development of hydroxamic acid-based pharmacophores and peptidomimetics.

CAS Registry Number: 198411-66-4 Primary Application: Synthesis of Hydroxamic Acid Pharmacophores (HDAC/Metalloprotease Inhibitors)

Part 1: Chemical Identity & Structural Specifications

Fmoc-N-naphthylmethyl-hydroxylamine is a protected hydroxylamine derivative. Unlike standard amino acids, it lacks a carboxylic acid moiety. It functions as a nucleophilic building block (upon deprotection) for introducing the N-hydroxy-N-naphthylmethyl motif, a critical structural element in histone deacetylase (HDAC) inhibitors and other metalloenzyme-targeting drugs.

Physicochemical Data Table

| Property | Specification |

| IUPAC Name | 9H-fluoren-9-ylmethyl hydroxy(naphthalen-2-ylmethyl)carbamate |

| Common Name | Fmoc-N-naphthylmethyl-hydroxylamine |

| Molecular Formula | C₂₆H₂₁NO₃ |

| Molecular Weight | 395.46 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents (DMF, DCM, DMSO); Insoluble in water |

| Purity Standard | ≥ 98% (HPLC) |

| Storage | 2–8°C (Desiccated); Protect from light |

Molecular Connectivity (SMILES & InChI)

-

SMILES: O=C(OCC1C2=CC=CC=C2C3=CC=CC=C13)N(O)CC4=CC=C5C=CC=CC5=C4

-

InChI Key: TUPUZBRBOWQGNB-UHFFFAOYSA-N

Structural Visualization

The following diagram illustrates the connectivity of the three core domains: the Fmoc protecting group, the hydroxylamine core, and the naphthylmethyl recognition motif.

Part 2: Synthesis & Production Mechanism

The synthesis of Fmoc-N-naphthylmethyl-hydroxylamine requires a controlled sequence to prevent over-alkylation or oxidation of the sensitive hydroxylamine nitrogen. The industry-standard route employs reductive amination followed by protection.

Synthetic Route Analysis

-

Oxime Formation: Condensation of 2-naphthaldehyde with hydroxylamine hydrochloride.

-

Selective Reduction: The resulting oxime is reduced to the N-substituted hydroxylamine using Sodium Cyanoborohydride (NaBH₃CN) in acidic media. This step is critical; strong reducing agents (like LiAlH₄) would cleave the N-O bond, destroying the hydroxylamine functionality.

-

Fmoc Protection: The secondary amine is protected using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) to yield the final carbamate.

Part 3: Applications in Drug Discovery[2][3]

This compound is not a standard amino acid for chain elongation. Instead, it is a terminal capping reagent or a post-synthetic modification block . Its primary utility lies in synthesizing Hydroxamic Acids , a functional group capable of chelating metal ions (e.g., Zn²⁺ in HDACs or MMPs).

Mechanism of Action in Synthesis

When deprotected, the compound releases N-(2-naphthylmethyl)hydroxylamine. This nucleophile reacts with activated carboxylic acids (e.g., peptide C-termini or drug scaffolds) to form the biologically active N-hydroxy-amide bond.

Protocol: Solid-Phase Synthesis of Hydroxamic Acid Inhibitors

Objective: To couple the Fmoc-N-naphthylmethyl-hydroxylamine unit to a peptide-acid precursor on resin.

1. Pre-requisites

-

Resin: 2-Chlorotrityl Chloride (2-CTC) or Wang resin loaded with the peptide sequence.

-

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

-

Solvent: DMF (Anhydrous).

2. Step-by-Step Methodology

Step A: Preparation of the Reagent Since the Fmoc group protects the nitrogen, this reagent is not the nucleophile in its purchased form. It serves as a stable precursor.

-

Route 1 (Solution Coupling): Deprotect the reagent in solution (20% Piperidine/DMF) to isolate the free hydroxylamine, then couple to the peptide.

-

Route 2 (Resin Loading): If the goal is to build a peptide off this unit, load the OH group onto a trityl resin (rare).

-

Standard Route (Fragment Coupling):

-

Dissolve Fmoc-N-naphthylmethyl-hydroxylamine (1.0 eq) in 20% Piperidine/DMF (5 mL). Stir for 20 min to remove Fmoc.

-

Precipitate the free amine (N-naphthylmethyl-hydroxylamine) with cold ether or use the solution directly if concentrated.

-

Note: The free hydroxylamine is oxidation-sensitive. Use immediately.

-

Step B: Coupling to Peptide Acid

-

Activate the carboxylic acid (e.g., Fmoc-AA-OH or Resin-Peptide-COOH) using DIC (1.1 eq) and Oxyma (1.1 eq) in DMF for 3 minutes.

-

Add the freshly deprotected N-naphthylmethyl-hydroxylamine (1.2 eq).

-

Agitate at room temperature for 2–4 hours.

-

Monitor reaction via Kaiser test (negative) or Chloranil test (for secondary amines).

Step C: Cleavage

-

Treat resin with 95% TFA / 2.5% TIS / 2.5% H₂O.

-

The resulting product is a Peptide-Hydroxamic Acid : Peptide-CO-N(OH)-CH2-Naphthyl.

Part 4: Quality Control & Stability[4]

Analytical Verification[4]

-

HPLC: Expect a retention time significantly longer than the free hydroxylamine due to the lipophilic Fmoc and Naphthyl groups.

-

NMR (¹H, DMSO-d₆):

-

Fmoc protons: 7.3–7.9 ppm (multiplet).

-

Naphthyl protons: 7.4–8.0 ppm (multiplet).

-

Methylene (Fmoc-CH₂): ~4.4 ppm.

-

Methylene (N-CH₂-Nap): ~4.8 ppm (singlet or doublet depending on rotamers).

-

Handling Precautions

-

Stability: The N-O bond is susceptible to reduction. Avoid contact with strong reducing agents (Zinc/HCl) unless cleavage is desired.

-

Racemization: Not applicable (achiral molecule), but rotamers may complicate NMR spectra.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11828, N-hydroxy-1-naphthalenamine (Core Structure). Retrieved from [Link]

- Chimiak, A., & Milewska, M. J. (1988). N-Hydroxyamino acids and peptides: Synthesis and biological properties. Progress in the Chemistry of Organic Natural Products. (Contextual grounding for N-hydroxy peptide synthesis).

The Fmoc Strategy in Solid-Phase Peptide Synthesis: Mechanistic Principles and Protocol Optimization

Executive Summary

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group represents the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[1] Unlike its predecessor, the Boc (tert-butyloxycarbonyl) group, which relies on repetitive acidolysis, the Fmoc strategy utilizes a base-labile N-terminal protection scheme. This shift allows for a truly orthogonal system where N-terminal deprotection occurs under mild basic conditions, while side-chain deprotection and resin cleavage are reserved for a final acidic step.[2]

This guide moves beyond basic recipe following. It dissects the mechanistic causality of the Fmoc group’s lability, provides self-validating protocols, and addresses the physicochemical challenges—such as aggregation and aspartimide formation—that define complex peptide synthesis.

Mechanistic Foundations: The E1cb Pathway

The utility of the Fmoc group stems from the unique electronic properties of the fluorene ring system. It is not merely a bulky shield; it is a chemical trigger designed to be pulled by specific bases.

The Fluorenyl Trigger

The proton at the 9-position of the fluorene ring is exceptionally acidic for a hydrocarbon (

The Deprotection Mechanism

Fmoc removal is not a hydrolysis; it is a base-induced

-

Deprotonation: A secondary amine (typically piperidine) abstracts the acidic proton at C-9.

-

Elimination: The resulting carbanion collapses to form dibenzofulvene (DBF) and releases carbamate.

-

Decarboxylation: The carbamate spontaneously loses

to yield the free amine. -

Scavenging (Critical): The highly reactive DBF intermediate is an electrophile. If not scavenged, it will re-alkylate the newly liberated amine.[4] In standard protocols, the excess piperidine acts as the scavenger, forming a stable DBF-piperidine adduct [2].[1]

Visualization: Fmoc Deprotection Pathway

Figure 1: The E1cb elimination mechanism of Fmoc deprotection. Note the critical role of piperidine as both the base and the scavenger to prevent re-alkylation.[5]

The Orthogonal Protection Strategy

In peptide chemistry, orthogonality refers to the ability to selectively remove one set of protecting groups without affecting another.[2] The Fmoc/tBu strategy is the industry standard because it separates the synthesis into two distinct chemical regimes: Basic (chain elongation) and Acidic (final cleavage).

Table 1: Comparative Analysis of SPPS Strategies

| Feature | Fmoc Strategy | Boc Strategy |

| N-Terminal Lability | Base (20% Piperidine) | Acid (50% TFA) |

| Side-Chain Lability | Acid (95% TFA) | Strong Acid (HF or TFMSA) |

| Orthogonality | True Orthogonality | Graded Acidolability (Not truly orthogonal) |

| Safety | High (No HF required) | Low (HF is extremely hazardous) |

| Aggregation | Higher risk (Solvation is critical) | Lower risk (Protonation disrupts H-bonds) |

| Automation | Excellent (UV monitoring of DBF) | Good |

Data synthesized from Carpino et al. [3] and Merrifield [4].

Standard Operating Procedures (SOPs)

Resin Preparation

Goal: Maximize solvation to allow diffusion of reagents.

-

Weigh resin into the reaction vessel.

-

Add DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

-

Swell for 30–60 minutes . Note: DCM is a good swelling solvent but poor for peptide solubility; DMF is the best compromise.

The Fmoc Deprotection Cycle

Reagent: 20% Piperidine in DMF (v/v).[6][7] Option: Add 0.1 M HOBt to suppress aspartimide formation (see Section 5).[8]

-

Initial Burst (3 mins): Add deprotection solution. This removes the bulk of the Fmoc groups and generates the highest concentration of DBF. Drain quickly to remove the reactive fulvene.[5]

-

Main Reaction (10-12 mins): Add fresh deprotection solution. This drives the reaction to completion.[1]

-

Validation: Monitor UV absorbance of the waste stream at 301 nm (specific to the DBF-piperidine adduct). A flat baseline indicates complete removal.

The Wash Cycle

Goal: Complete removal of piperidine. Residual base will prematurely deprotect the incoming activated amino acid (double insertion).

-

Protocol: Wash 5 x 1 min with DMF.

-

Metric: Flow rate should be high. "Flow wash" is superior to "Batch wash" for removing trace base.

Coupling Reaction

Reagents:

-

Amino Acid (5 eq)

-

Activator: HBTU or DIC/Oxyma (5 eq)

-

Base: DIEA (10 eq)

-

Pre-activate the amino acid for 2-3 minutes (if using HBTU).

-

Add to resin.[6] Reaction time: 30–60 minutes .

-

Validation: Kaiser Test (Qualitative) or Chloranil Test (for secondary amines). No color change = Complete coupling.

Visualization: The SPPS Workflow

Figure 2: The iterative SPPS cycle. The wash step after deprotection is the most critical point for preventing double insertions.

Troubleshooting & Optimization

Even with robust protocols, specific sequences present physicochemical challenges.[2]

Aspartimide Formation

The Problem: In sequences containing Asp-Gly, Asp-Asn, or Asp-Ser, the side-chain ester of Aspartic acid can attack the backbone amide nitrogen under basic conditions.[9] This forms a cyclic imide (Aspartimide), which subsequently opens to form

The Solution:

-

Add Acid: Use 0.1 M HOBt or Oxyma in the deprotection solution. This neutralizes the backbone amide slightly, reducing nucleophilicity.

-

Change Base: Switch from Piperidine to Piperazine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[3] DBU is non-nucleophilic and reduces the ring-opening of the imide [5].

-

Bulky Protection: Use Asp(OMpe) instead of Asp(OtBu). The bulky ester sterically hinders the cyclization.

Aggregation (Difficult Sequences)

The Problem: Fmoc-peptides are prone to forming

The Solution:

-

Chaotropic Salts: Add KSCN or LiCl to the coupling mixture to disrupt H-bonds.

-

Pseudoproline Dipeptides: Insert Fmoc-Ser(tBu)-Thr(PsiMe,MePro)-OH. These introduce a "kink" in the backbone, preventing sheet formation [6].

-

Elevated Temperature: Perform coupling at 50°C–75°C (Microwave SPPS). Caution: High heat promotes racemization of Cys and His.

References

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. Link

-

Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][3][4][9][10][11][12][13][14][15][16][] Chemical Reviews, 109(6), 2455-2504. Link

-

Carpino, L. A., & Han, G. Y. (1970). The 9-fluorenylmethoxycarbonyl amino-protecting group.[3][12][15][18] The Journal of Organic Chemistry, 37(22), 3404-3409. Link

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine. Letters in Peptide Science, 7, 343–349. Link

-

Mutter, M., et al. (2004). Pseudo-prolines as a solubilizing, structure-disrupting protection technique in peptide synthesis. Journal of the American Chemical Society. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptidechemistry.org [peptidechemistry.org]

- 4. peptidechemistry.org [peptidechemistry.org]

- 5. chempep.com [chempep.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotage.com [biotage.com]

- 9. peptidechemistry.org [peptidechemistry.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. New Amino Protecting Groups and Coupling Reagents - Louis Carpino [grantome.com]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. chegg.com [chegg.com]

- 15. researchgate.net [researchgate.net]

- 16. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 18. benchchem.com [benchchem.com]

The Chemical Chameleon: A Technical Guide to N-Substituted Hydroxylamines

Executive Summary

N-substituted hydroxylamines (

Part 1: Chemical Architecture & Reactivity

The N-substituted hydroxylamine moiety is defined by the N–O single bond. This bond is weaker than C–C or C–N bonds (Bond Dissociation Energy

Core Reactivity Profiles

-

The Alpha Effect: The lone pair on the oxygen atom raises the energy of the nitrogen lone pair, making N-substituted hydroxylamines significantly more nucleophilic than their parent amines. This allows for rapid oximation and conjugation reactions under mild conditions.

-

Redox Switching:

-

Oxidation: Readily oxidized to nitroxides (

) or nitrones ( -

Reduction: Reduced to amines (

) under strong reducing conditions (e.g.,

-

-

Metal Chelation: The

group acts as a bidentate ligand, forming stable 5-membered chelate rings with transition metals (

Part 2: Synthetic Pathways & Protocols

Strategic Synthesis Selection

For the researcher, the choice of synthesis depends on the substitution pattern:

-

N-Monosubstituted (

): Best accessed via the Reduction of Oximes . This method prevents over-oxidation and allows for stereochemical control if starting from chiral ketones. -

N,N-Disubstituted (

): Often synthesized via Oxidation of Secondary Amines (using benzoyl peroxide followed by hydrolysis) or nucleophilic addition of organometallics to nitrones.

Validated Protocol: Cyanoborohydride Reduction of Oximes

This protocol is chosen for its reliability, functional group tolerance, and high yield for generating N-monosubstituted hydroxylamines, a common scaffold in drug discovery.

Reagents:

-

Substrate: Ketone or Aldehyde derived Oxime (

) -

Reducing Agent: Sodium Cyanoborohydride (

) -

Indicator: Bromocresol Green (pH monitoring)

-

Solvent: Methanol (

)

Step-by-Step Methodology:

-

Preparation: Dissolve the oxime (1.0 equiv) in MeOH (0.2 M concentration). Add a trace amount of Bromocresol Green indicator.

-

Acidification: The solution will likely be blue/green. Add glacial acetic acid dropwise until the solution turns yellow (indicating pH

4).-

Expert Insight:

requires slightly acidic conditions to activate the imine bond of the oxime without hydrolyzing it.

-

-

Reduction: Add

(1.5 equiv) portion-wise over 30 minutes. -

pH Maintenance: Continuously monitor the color. As the reaction consumes protons, the solution will turn green. Add drops of acetic acid to maintain the yellow color.

-

Critical Control Point: Failure to maintain pH will stall the reaction.

-

-

Quenching: Once TLC indicates consumption of the oxime, quench with aqueous NaOH (bring to pH > 10).

-

Extraction: Extract with Dichloromethane (DCM). The product is in the organic layer.

-

Purification: Flash chromatography. Note that hydroxylamines can streak on silica; adding 1% triethylamine to the eluent is recommended.

Part 3: Pharmaceutical Applications (Metalloenzyme Inhibition)[1]

In drug discovery, N-substituted hydroxylamines are potent Zinc Binding Groups (ZBGs) and Iron Chelators . Unlike hydroxamic acids (

Case Study: 5-Lipoxygenase Inhibition (Zileuton)

Zileuton (Zyflo) utilizes an N-hydroxyurea moiety.[1][2][3] The mechanism relies on the chelation of the non-heme iron in the active site of 5-lipoxygenase (5-LOX), preventing the conversion of arachidonic acid to leukotrienes (inflammatory mediators).

Mechanism of Action Visualization

The following diagram illustrates the bidentate chelation mechanism common to this class of inhibitors.

Figure 1: Bidentate chelation mechanism where the N-substituted hydroxylamine ligand displaces water at the catalytic metal center, silencing the enzyme.

Part 4: Materials Science (Nitroxide-Mediated Polymerization)

Nitroxide-Mediated Polymerization (NMP) revolutionized polymer synthesis by allowing for "living" free radical polymerization. The core technology rests on the reversible homolysis of the C-O bond in an alkoxyamine (an N,N-disubstituted hydroxylamine derivative).

The NMP Equilibrium

The process relies on the Persistent Radical Effect . The equilibrium strongly favors the dormant alkoxyamine species, keeping the concentration of active radicals low. This suppresses termination reactions (radical-radical coupling) and allows the polymer chain to grow linearly with conversion.

Key Components:

-

Dormant Species: Alkoxyamine (

) -

Active Species: Propagating Polymer Radical (

) -

Control Agent: Stable Nitroxide Radical (

, e.g., TEMPO)

Figure 2: The NMP activation/deactivation cycle. Thermal energy cleaves the C-O bond; the stable nitroxide mediates growth by reversibly capping the active chain end.

Part 5: Experimental Best Practices

Stability & Storage

-

Oxidation Sensitivity: N-monosubstituted hydroxylamines (

) are prone to oxidation by air to form nitrones. Store under argon at -20°C. -

Disproportionation: In the presence of acid, they can disproportionate. Ensure free bases are stored dry.

Characterization (NMR)

-

Proton NMR: The

proton is often broad and exchangeable. Using -

TLC Staining: They do not always stain well with Ninhydrin (unless heated vigorously). Ferric Chloride (

) is a specific stain, turning red/violet upon complexation with the hydroxamic/hydroxylamine moiety.

References

-

Zileuton Mechanism & Structure

- National Center for Biotechnology Information. PubChem Compound Summary for CID 60490, Zileuton.

-

[Link]

-

Nitroxide-Mediated Polymerization (NMP)

- Royal Society of Chemistry.

-

[Link]

-

Synthesis of Hydroxylamines (Oxime Reduction)

- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society.

-

[Link]

-

Metalloenzyme Inhibition

- DrugBank Online. Zileuton: Uses, Interactions, Mechanism of Action.

-

[Link]

Sources

Introduction: The Central Role of the Fmoc Group in Modern Peptide Synthesis

An In-depth Technical Guide to the Mechanism and Application of the Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1] Introduced by Carpino and Han in 1972, its value is rooted in its unique lability under mild basic conditions, while remaining stable to acids.[2][3] This orthogonality allows for the selective deprotection of the Nα-amino group of a growing peptide chain without cleaving the acid-labile protecting groups on amino acid side chains or the linker attaching the peptide to the solid support.[1][4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the Fmoc group's mechanism of action, practical applications, and the critical considerations required for its successful implementation.

Part 1: The Chemistry of Fmoc Protection

The primary function of the Fmoc group is to temporarily block the Nα-amine of an amino acid, preventing it from undergoing unwanted reactions, such as self-coupling, during the peptide synthesis cycle.[1]

Introduction of the Fmoc Group

The Fmoc group is typically introduced by reacting the free amino group of an amino acid with an activated Fmoc reagent under basic conditions.[6] The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu).[3][4][6]

-

Fmoc-Cl: This is the classic reagent, often used under Schotten-Baumann conditions (e.g., sodium bicarbonate in a dioxane/water system).[3] The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.[3][6] However, Fmoc-Cl is sensitive to moisture and heat, which can complicate its handling and storage.[3][6]

-

Fmoc-OSu: Due to its enhanced stability and lower tendency to cause side reactions like the formation of oligopeptides, Fmoc-OSu has become the more prevalent reagent in modern synthesis.[3][4]

The reaction proceeds via a standard nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the Fmoc reagent to form a stable carbamate linkage.

Caption: Mechanism of Amine Protection using Fmoc-OSu.

Part 2: The Core Mechanism: Base-Induced Deprotection

The utility of the Fmoc group is defined by its selective removal. This process is a base-induced β-elimination (E1cB mechanism) that proceeds in distinct, rapid steps.[2][7]

The E1cB Elimination Pathway

-

Proton Abstraction: The process is initiated by a base, most commonly a secondary amine like piperidine.[2][8] The fluorene ring system's electron-withdrawing nature makes the proton on the C9 carbon (the β-carbon relative to the carbamate's oxygen) unusually acidic (pKa ≈ 23 in DMSO).[3] The base abstracts this acidic proton, forming a fluorenyl anion intermediate.[3][7]

-

Elimination and Decomposition: The resulting anion is unstable and rapidly undergoes elimination. This step releases the highly reactive exocyclic dibenzofulvene (DBF) molecule and an unstable carbamic acid intermediate.[7][9]

-

Decarboxylation & Scavenging: The carbamic acid spontaneously decomposes, liberating the free Nα-amine and carbon dioxide.[] Simultaneously, the excess secondary amine in the deprotection solution acts as a scavenger, trapping the electrophilic DBF via a Michael-type addition to form a stable, soluble adduct (e.g., the fulvene-piperidine adduct).[2] This scavenging step is critical to prevent DBF from reacting with the newly liberated amine or other nucleophilic side chains, which would result in unwanted modifications.[2]

Caption: The E1cB mechanism of Fmoc deprotection by piperidine.

Part 3: Practical Implementation and Optimization

A theoretical understanding of the mechanism is crucial, but its practical application requires careful control of reagents and conditions to ensure high fidelity in peptide synthesis.

Standard Deprotection Protocols and Reagents

The most widely used condition for Fmoc removal in SPPS is a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[2][4] A typical cycle involves two treatments: a short initial treatment (e.g., 2-5 minutes) followed by a longer one (10-20 minutes) at room temperature.[2][11] This two-step process ensures complete removal, especially in sequences prone to aggregation where steric hindrance might slow the reaction.

Monitoring Deprotection

The formation of the DBF-base adduct provides a convenient method for real-time reaction monitoring.[]

-

UV-Vis Spectrophotometry: The DBF-piperidine adduct has a characteristic strong UV absorbance maximum around 301 nm (ε ≈ 7,800 M⁻¹cm⁻¹).[2][12] Automated peptide synthesizers utilize inline UV monitors to track the release of this adduct, ensuring deprotection has gone to completion before proceeding to the next coupling step.[2]

-

Colorimetric Tests: After the deprotection and washing steps, qualitative tests can confirm the presence of the newly freed primary amine. The Kaiser test is a highly sensitive method where a positive result (deep blue color) indicates successful Fmoc removal, while a yellow or colorless result points to incomplete deprotection.[12]

Alternatives to Piperidine

Due to regulatory controls on piperidine, several alternative bases have been developed and validated.[13] The choice of an alternative should consider its basicity (pKa), scavenging efficiency, and potential for inducing side reactions.

| Reagent/Cocktail | Base Type | Key Advantages | Typical Conditions | Citations |

| Piperidine | Secondary Amine | Gold standard; efficient base and scavenger. | 20% in DMF/NMP | [2][4] |

| 4-Methylpiperidine (4-MP) | Secondary Amine | Functionally equivalent to piperidine; not a controlled substance. | 20% in DMF/NMP | [13][14] |

| Piperazine/DBU | Secondary Amine / Guanidine | Very rapid deprotection (<1 min); reduces deletion products. | e.g., 2% Piperazine / 2% DBU in DMF | [15] |

| Morpholine | Secondary Amine | Weaker base (pKa 8.3); less detrimental to base-sensitive glycopeptides. | 50% in DMF | [16] |

| DBU | Guanidine (non-nucleophilic) | Very strong base; effective for "difficult" sequences prone to aggregation. | 1-5% in DMF | [11][12] |

Part 4: Managing Side Reactions

Repetitive exposure to basic conditions during Fmoc deprotection can lead to undesirable side reactions, compromising the purity and yield of the final peptide.

-

Aspartimide Formation: This is one of the most significant side reactions.[17] In sequences containing an aspartic acid (Asp) residue, the backbone amide nitrogen can attack the side-chain ester, forming a cyclic aspartimide intermediate.[18] This intermediate can then be opened by the deprotection base (e.g., piperidine) or water to yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and piperidide adducts.[17][19] This risk is highest in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[19]

-

Diketopiperazine (DKP) Formation: This side reaction is prevalent at the dipeptide stage, especially when Proline is the second or third residue.[2][19] The N-terminal amine of the dipeptide can attack its C-terminal ester linkage to the resin, cyclizing to form a diketopiperazine and cleaving the peptide from the support.

-

Racemization: The α-proton of an activated amino acid can be abstracted by base, leading to racemization, particularly for sensitive residues like Cysteine (Cys) and Histidine (His).[2][16] While this is more of a concern during the coupling step, the residual base from an incomplete wash after deprotection can exacerbate the problem. Piperazine with 0.1M HOBt has been shown to cause less racemization of C-terminal cysteine compared to piperidine.[18][21]

Part 5: Experimental Protocols

Protocol: Standard Fmoc Deprotection in SPPS

This protocol is for the deprotection of an Fmoc-protected peptide-resin.

-

Resin Swelling: Swell the peptide-resin in DMF (10 mL per gram of resin) for 30 minutes. Drain the solvent.

-

Initial Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate gently for 3-5 minutes. Drain the solution.

-

Main Deprotection: Add a fresh aliquot of 20% piperidine in DMF. Agitate for 15-20 minutes. Drain the solution.

-

Washing: Wash the resin thoroughly to remove all residual piperidine and the DBF-piperidine adduct. A typical wash cycle is:

-

DMF (3x)

-

Isopropyl Alcohol (IPA) (3x)

-

DMF (3x)

-

Ensure the final washes are neutral.[11]

-

-

Confirmation (Optional): Take a small sample of resin beads and perform a Kaiser test to confirm the presence of free primary amines.[12]

Protocol: UV-Vis Quantification of Resin Loading

This protocol determines the loading of the first Fmoc-amino acid onto the resin.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the dried Fmoc-amino acid-resin into a vial.

-

Fmoc Cleavage: Add a known volume (e.g., 2.0 mL) of 20% piperidine in DMF. Agitate for 30 minutes to ensure complete cleavage of the Fmoc group.

-

Dilution: Transfer the supernatant to a 10.0 mL volumetric flask. Dilute to the mark with DMF. Mix thoroughly.

-

Measurement: Measure the absorbance (A) of the solution at 301 nm using a UV-Vis spectrophotometer, using DMF as a blank.

-

Calculation: Calculate the resin loading (L) in mmol/g using the Beer-Lambert law:

-

L (mmol/g) = (A × V) / (ε × m × l)

-

Where:

-

A = Measured absorbance

-

V = Dilution volume (in L, e.g., 0.010 L)

-

ε = Molar extinction coefficient of the DBF-piperidine adduct (~7800 L·mol⁻¹·cm⁻¹)

-

m = Mass of the resin (in g)

-

l = Path length of the cuvette (usually 1 cm)

-

-

Conclusion: A Self-Validating System

The Fmoc protection strategy represents a highly refined and robust system for peptide synthesis. Its success lies in the predictable and clean nature of its chemistry. The β-elimination mechanism is efficient and specific, and the UV-active byproduct provides a built-in validation system for monitoring reaction completion.[] While side reactions are possible, a thorough understanding of their mechanisms allows for rational mitigation strategies, such as adjusting deprotection cocktails or using specialized building blocks.[1][18] By mastering the principles and protocols outlined in this guide, researchers can leverage the power of Fmoc chemistry to successfully synthesize complex peptide targets with high purity and confidence.

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis (SPPS).

References

- Fields, G. B. Methods for Removing the Fmoc Group. [Source Not Available]

- Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Altern

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

-

Kumar, S. et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances. [Link]

-

Sabatino, G. et al. (2023). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. IRIS - Unibo. [Link]

-

Hachmann, J. & Lebl, M. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science. [Link]

-

Alternative to piperidine in Fmoc solid-phase synthesis. Semantic Scholar. [Link]

-

Deprotecting Fmoc Group Mechanism. Organic Chemistry - YouTube. [Link]

-

Luna, O. et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. [Link]

-

Luks, E. et al. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Ovid. [Link]

- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!. [Source Not Available]

-

Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... ResearchGate. [Link]

-

King, D. S. et al. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. PubMed. [Link]

-

Deprotection Reactions - Peptide Chemistry. CEM Corporation. [Link]

-

(PDF) Methods for Removing the Fmoc Group. ResearchGate. [Link]

-

Medina-Castillo, D. et al. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

Gawande, M. B. & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. [Link]

-

Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Behrendt, R. et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptidechemistry.org [peptidechemistry.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 11. chempep.com [chempep.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. renyi.hu [renyi.hu]

- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

- 19. peptide.com [peptide.com]

- 20. pdf.smolecule.com [pdf.smolecule.com]

- 21. ptacts.uspto.gov [ptacts.uspto.gov]

Methodological & Application

Advanced Protocol for Fmoc Deprotection Under Mild Conditions: Mitigating Aspartimide Formation and Sequence Truncation in Solid-Phase Peptide Synthesis (SPPS)

Mechanistic Rationale: The Causality of Side Reactions in SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS) due to its strict orthogonality: it is highly stable under the acidic conditions used for side-chain deprotection but readily labile under basic conditions[1].

The E1cB Mechanism: Fmoc cleavage is driven by a base-induced E1cB (Elimination Unimolecular conjugate Base) mechanism. A base abstracts the acidic proton at the 9-position of the fluorene ring, triggering a β-elimination that releases carbon dioxide and a highly electrophilic dibenzofulvene (DBF) intermediate[2]. The deprotection reagent must serve a dual purpose: act as a base to initiate the elimination, and act as a nucleophilic scavenger to trap DBF, preventing it from re-alkylating the newly exposed N-terminal amine[3].

The Piperidine Problem: The industry standard for Fmoc removal is 20% piperidine in dimethylformamide (DMF). While piperidine is an excellent DBF scavenger, its strong basicity (

Aspartimide Formation (The Primary Failure Mode): The most critical base-catalyzed side reaction is the ring closure of aspartic acid residues, which is particularly aggressive in Asp-Gly, Asp-Ser, and Asp-Asn sequence motifs[4]. The strong base deprotonates the backbone amide nitrogen adjacent to the Asp residue. This nitrogen then acts as a nucleophile, attacking the

Engineering Mild Deprotection Cocktails

To circumvent sequence truncation and epimerization, modern protocols replace piperidine with milder secondary amines or utilize synergistic additives to alter the reaction microenvironment:

-

The Kinetic Synergy of Piperazine, DBU, and Formic Acid: Piperazine is a weaker base (

) but an exceptional DBF scavenger[6]. Because its lower -

Acidic Modifiers (OxymaPure): Adding 0.1 M OxymaPure (ethyl cyano(hydroxyimino)acetate) to standard 20% piperidine acts as a potent acidic modifier. It suppresses the ionization of the backbone amide without significantly hindering the Fmoc removal kinetics, reducing aspartimide impurities from ~44% to <15% in highly susceptible sequences[4].

Decision Matrix for Fmoc Deprotection

Decision matrix for selecting optimal Fmoc deprotection conditions based on sequence susceptibility.

Quantitative Comparison of Deprotection Cocktails

The table below summarizes the physicochemical properties and performance metrics of various Fmoc deprotection strategies to guide protocol selection.

| Deprotection Cocktail | Base | DBF Scavenging | Aspartimide Risk | Typical Deprotection Cycle |

| 20% Piperidine | 11.1 | Excellent | High (in Asp-X motifs) | 2 × 10 min |

| 5% Piperazine + 2% DBU | 13.5 (DBU) / 9.8 (Pz) | Good | Moderate | 2 × 3 min |

| 5% Pz + 2% DBU + 1% FA | Buffered System | Good | Very Low | 2 × 5 min |

| 20% Piperidine + 0.1 M Oxyma | 11.1 (Buffered) | Excellent | Low | 2 × 10 min |

| 50% Morpholine | 8.3 | Moderate | Very Low | 2 × 20 min |

Step-by-Step Experimental Protocols

Note: The following protocols are optimized for a 0.1 mmol scale synthesis using standard automated or manual SPPS manifolds.

Protocol A: The High-Speed, Low-Aspartimide Cocktail (Pz/DBU/FA)

Target Application: Aggregation-prone sequences, long peptides (>30 amino acids), and Asp-rich sequences.

-

Reagent Preparation:

-

Weigh 5.0 g of Piperazine and dissolve in 50 mL of DMF. (Pro-tip: Piperazine dissolution is endothermic; sonication or the addition of 10% v/v ethanol can accelerate complete solubilization[7]).

-

Add 2.0 mL of DBU and 1.0 mL of Formic Acid.

-

Adjust the final volume to 100 mL with DMF. Store in an amber bottle (stable for up to 1 week).

-

-

Resin Washing: Wash the peptidyl-resin with DMF (3 × 5 mL, 1 min each) to flush out residual coupling reagents (e.g., DIC/Oxyma or HATU/DIPEA).

-

First Deprotection: Add 5 mL of the Pz/DBU/FA cocktail to the resin. Agitate for 1 minute at room temperature. Drain.

-

Second Deprotection: Add another 5 mL of the cocktail. Agitate for 5 minutes. The rapid kinetics of DBU ensure complete E1cB elimination within this timeframe, while piperazine traps the DBF[6].

-

Post-Deprotection Wash (Critical): Drain and wash the resin extensively with DMF (5 × 5 mL, 1 min each). Complete removal of DBU is mandatory to prevent premature Fmoc cleavage of the incoming amino acid during the next coupling step.

Protocol B: The Acidic Modifier Approach (Piperidine/OxymaPure)

Target Application: Standard synthesis requiring suppression of Asp-Gly cyclization without abandoning piperidine.

-

Reagent Preparation:

-

Dissolve 1.42 g of OxymaPure (0.1 M) in 80 mL of DMF.

-

Add 20 mL of Piperidine. Stir until completely homogeneous.

-

-

Resin Washing: Wash the resin with DMF (3 × 5 mL).

-

First Deprotection: Add 5 mL of the Piperidine/Oxyma cocktail. Agitate for 5 minutes. Drain.

-

Second Deprotection: Add 5 mL of the cocktail and agitate for an additional 10 minutes[4].

-

Post-Deprotection Wash: Wash with DMF (5 × 5 mL, 1 min each).

Analytical Validation and Quality Control (Self-Validating System)

To confirm the suppression of aspartimide and ensure sequence integrity, a micro-cleavage followed by UPLC-MS analysis must be performed before scaling up.

-

Micro-Cleavage: Transfer ~5 mg of the dried peptidyl-resin to a microcentrifuge tube.

-

Global Deprotection: Treat the resin with 100 µL of Cleavage Cocktail (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5%

) for 2 hours at room temperature. -

Precipitation: Add 1 mL of cold diethyl ether to precipitate the peptide. Centrifuge at 10,000 rpm for 3 minutes and decant the ether. Wash the pellet once more with cold ether.

-

UPLC-MS Analysis: Dissolve the peptide pellet in 50% Acetonitrile/Water containing 0.1% TFA. Inject onto a C18 UPLC column coupled to an ESI-MS.

-

Data Interpretation (Causality Check):

-

Monitor the Total Ion Chromatogram (TIC) for the target mass

. -

Aspartimide Formation: Look for a peak with a mass of

, indicating the loss of water during the succinimide ring closure[4]. -

Base Adduction: If the aspartimide ring was opened by the deprotection base, look for

(piperidine adduct) or

-

References

-

Ralhan, K., Krishnakumar, V. G., & Gupta, S. (2015).. RSC Advances, 5, 104417-104425.

-

Behrendt, R., White, P., & Offer, J. (2016).. Journal of Peptide Science, 22(1), 4-27.

-

Luna, O. F., et al. (2016).Molecules, 21(11), 1542.

-

Alshanski, I., et al. (2022).. Organic Process Research & Development, 26, 129–136.

-

PeptideChemistry.org. (n.d.)..

Sources

- 1. connectsci.au [connectsci.au]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptidechemistry.org [peptidechemistry.org]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Bioconjugation using Fmoc-N-naphthylmethyl-hydroxylamine

Topic: Fmoc-N-naphthylmethyl-hydroxylamine for bioconjugation techniques Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Chemical Biologists, and Process Scientists.

Executive Summary

Fmoc-N-naphthylmethyl-hydroxylamine (Fmoc-N-Nap-ONH2) is a specialized building block designed for the installation of sterically demanding, hydrophobic, and chromophoric hydroxylamine moieties into peptide backbones. Unlike standard hydroxylamine reagents, the inclusion of the naphthylmethyl group provides two distinct advantages:

-

Chromophoric Tracking: The naphthyl scaffold allows for UV-Vis/fluorescence detection of the conjugate without additional labeling steps.

-

Stabilized Ligation Products: When used in KAHA (Ketoacid-Hydroxylamine) Ligation , the bulky N-substituent influences the cis/trans isomerism of the resulting amide bond. When used in Nitrone Formation , it generates stable, dipole-rich linkages suitable for subsequent cycloadditions or permanent tagging.

This guide details the protocols for incorporating this reagent via Solid-Phase Peptide Synthesis (SPPS) and its subsequent application in chemoselective bioconjugation.

Mechanism of Action

The utility of Fmoc-N-Nap-ONH2 relies on the unique reactivity of the N,N-disubstituted hydroxylamine core. Upon removal of the Fmoc group, the liberated secondary hydroxylamine acts as a potent nucleophile for chemoselective ligations.

A. KAHA Ligation (Amide Formation)

In the presence of an

-

Reaction: R-CO-COOH + HO-N(Nap)-R' → R-CO-N(Nap)-R' + CO2 + H2O

-

Utility: Fragment coupling of unprotected peptide segments.[1]

B. Nitrone Bioconjugation (Aldehyde Tagging)

Reaction with aldehydes yields nitrones. Unlike oximes (formed from O-alkyl hydroxylamines), nitrones retain a dipole, making them suitable for 1,3-dipolar cycloadditions (SPOCQ) or as stable, polar linkers.

-

Reaction: R-CHO + HO-N(Nap)-R' → R-CH=N(O)(Nap)-R'

-

Utility: Site-specific labeling of aldehyde-functionalized proteins or surfaces.

Figure 1: Mechanistic divergence of Fmoc-N-naphthylmethyl-hydroxylamine in bioconjugation workflows.

Protocol: Solid-Phase Incorporation (SPPS)[2]

Since Fmoc-N-Nap-ONH2 is an N-hydroxy carbamate (lacking a carboxyl group for standard coupling), it is best utilized by loading onto the resin to form the C-terminus of a peptide or by coupling to a bifunctional linker.

Strategy: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin.[2] This method generates a peptide with a C-terminal N-naphthyl hydroxylamine.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

Fmoc-N-naphthylmethyl-hydroxylamine (Fmoc-N-Nap-ONH2)

-

2-Chlorotrityl Chloride (2-CTC) Resin (Loading ~1.0 mmol/g)[3]

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Piperidine (20% in DMF)[3]

-

HATU/HOAt (for subsequent AA coupling)

Step-by-Step Procedure

-

Resin Preparation:

-

Swell 200 mg of 2-CTC resin in dry DCM (2 mL) for 20 minutes. Drain.

-

-

Reagent Loading (The "Reverse" Load):

-

Dissolve Fmoc-N-Nap-ONH2 (1.2 eq relative to resin capacity) in dry DCM (2 mL).

-

Add DIPEA (4.0 eq).

-

Add the solution to the resin.[2] The hydroxyl group of the reagent attacks the trityl chloride.

-

Reaction Time: Shake gently for 2 hours at room temperature.

-

Note: The N-Fmoc group protects the nitrogen; the oxygen binds to the resin.

-

-

Capping:

-

Add MeOH (0.5 mL) and DIPEA (0.5 mL) to the resin mixture to cap unreacted chlorides. Shake for 20 minutes.

-

Wash resin: 3x DCM, 3x DMF.

-

-

Fmoc Deprotection:

-

Treat resin with 20% Piperidine in DMF (2 x 10 min).

-

Result: Resin-O-NH-Nap (Secondary amine is now exposed).

-

-

Coupling the First Amino Acid (Critical Step):

-

Coupling to the secondary amine (-NH-Nap) is sterically hindered. Use high-efficiency coupling.

-

Mix: Fmoc-AA-OH (5 eq), HATU (5 eq), HOAt (5 eq), and DIPEA (10 eq) in DMF.

-

Add to resin and shake for 2–4 hours (double coupling recommended).

-

QC Check: Chloranil test is preferred over Kaiser test for secondary amines (though both may be faint due to sterics).

-

-

Peptide Elongation:

-

Proceed with standard Fmoc SPPS for the remainder of the sequence.

-

-

Cleavage:

-

Treat resin with 1% TFA in DCM (10 x 2 min).

-

Note: High acid concentration (95% TFA) may degrade the N-O bond or cause side reactions with the naphthyl ring. 1% TFA is sufficient to cleave the O-Trityl bond.

-

Neutralize filtrate immediately with Pyridine or dilute into water/MeCN buffer.

-

Protocol: Bioconjugation (KAHA Ligation)[2][4][8][10]

This protocol describes the ligation of the Hydroxylamine-Peptide (synthesized above) with a Ketoacid-Peptide or Ketoacid-functionalized protein.

Reagents

-

Peptide A: C-terminal N-Nap-Hydroxylamine (from Protocol 3).

-

Peptide B: N-terminal

-Ketoacid (prepared via standard ketoacid SPPS methods, e.g., using sulfur ylide linkers or oxalic acid derivatives). -

Ligation Buffer: 0.1 M Oxalic Acid in Water/MeCN (1:1), pH ~1.5–2.0.

Workflow

| Parameter | Condition | Notes |

| Concentration | 5–20 mM (each fragment) | Higher concentrations favor kinetics. |

| Stoichiometry | 1:1 equimolar | Slight excess of the easier-to-purify fragment is optimal. |

| Temperature | 40°C – 60°C | The bulky naphthyl group increases the energy barrier; heat is required. |

| Time | 4 – 16 Hours | Monitor by HPLC. |

-

Dissolution: Dissolve both peptide fragments in the Ligation Buffer.

-

Incubation: Heat the mixture to 60°C in a sealed vial.

-

Monitoring: Track the disappearance of the ketoacid peak (approx. 210 nm) and the appearance of the ligation product. The naphthyl group provides a strong UV signature at ~280 nm and ~220 nm.

-

Purification: Dilute reaction mixture 10-fold with water (0.1% TFA) and purify via RP-HPLC.

Quality Control & Troubleshooting

Analytical Data Reference

| Feature | Expected Observation |

| Mass Spectrometry | Product Mass = Mass(A) + Mass(B) - 44 Da (CO2) - 18 Da (H2O). |

| UV-Vis | Distinct Naphthyl absorption bands ( |

| HPLC Retention | Significant hydrophobic shift due to Naphthyl group. |

Troubleshooting Guide

-

Issue: Low Yield on First Coupling (SPPS).

-

Cause: Steric hindrance of the N-naphthyl secondary amine.

-

Solution: Use COMU or HATU at 60°C for the first coupling. Extend reaction time to 4 hours.

-

-

Issue: Oxidation of Hydroxylamine.

-

Cause: Exposure to air/basic conditions for prolonged periods.

-

Solution: Keep the hydroxylamine-peptide in acidic buffer (0.1% TFA) immediately after cleavage. Degas buffers.

-

-

Issue: Incomplete Ligation.

-

Cause: Aggregation of hydrophobic naphthyl peptides.

-

Solution: Add HFIP (Hexafluoroisopropanol) up to 10% v/v to the ligation buffer to disrupt aggregates.

-

Visualization of Workflow

References

-

Bode, J. W., Fox, R. M., & Baucom, K. D. (2006). Chemoselective Amide Ligations by Decarboxylative Condensations of N-Alkylhydroxylamines and α-Ketoacids.[1] Angewandte Chemie International Edition, 45(8), 1248–1252. Link

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. Link

-

Chem-Impex International. Product Specification: Fmoc-N-naphthylmethyl-hydroxylamine (Catalog # 16645). Link

-

Harmand, T. J., et al. (2017). One-pot synthesis of N-substituted hydroxylamines from nitrones and their application in KAHA ligation. Organic & Biomolecular Chemistry. Link

-

Methot, S. P., & Leninger, S. (2020). Nitrone Bioconjugation: A stable alternative to oxime ligation. Bioconjugate Chemistry. Link(Note: Generalized reference for Nitrone stability).

Sources

Application Note: Ultrasensitive Profiling of Carboxylic Acids via Fmoc-N-naphthylmethyl-hydroxylamine Derivatization

[1]

Introduction & Principle

The analysis of carboxylic acids by Liquid Chromatography-Mass Spectrometry (LC-MS) is often hampered by poor ionization efficiency in negative mode and insufficient retention of polar acids on Reverse-Phase (RP) columns.[1] Derivatization is a critical strategy to overcome these limitations.[1]

Fmoc-N-naphthylmethyl-hydroxylamine is a dual-function derivatization reagent designed to address these challenges through three mechanisms:

-

Hydrophobicity Enhancement: The Naphthyl and Fluorenyl (Fmoc) groups significantly increase the lipophilicity of polar acids, enabling robust retention and separation on C18 columns.[1]

-

Ionization Efficiency: The introduction of nitrogen-containing moieties and large aromatic systems facilitates protonation (

) or ammoniation ( -

Reporter Ion Generation: Upon Collision-Induced Dissociation (CID), the label yields characteristic fragment ions (e.g., the fluorenyl cation at m/z 179.1), enabling highly specific Precursor Ion Scanning (PIS) or Multiple Reaction Monitoring (MRM).[1]

Chemical Basis

The reagent, 9H-fluoren-9-ylmethyl hydroxy(2-naphthylmethyl)carbamate , contains an N-hydroxy group protected on the nitrogen by the Fmoc-naphthylmethyl scaffold.[1][2] In the presence of a carboxylic acid activator (e.g., EDC), the reagent functions as a nucleophile via its oxygen atom, forming a stable O-acyl-N-hydroxycarbamate derivative.[1]

Experimental Materials

| Component | Grade/Specification | Notes |

| Reagent | Fmoc-N-naphthylmethyl-hydroxylamine | >98% Purity (HPLC) |

| Activator | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HCl salt; Prepare fresh |

| Catalyst | Pyridine or 4-Dimethylaminopyridine (DMAP) | Anhydrous |

| Solvent | Acetonitrile (ACN) / Dimethylformamide (DMF) | LC-MS Grade |

| Quencher | Hydroxylamine HCl or Formic Acid | 5% solution |

| Internal Std | Isotopically labeled fatty acids (e.g., Palmitic acid-d31) | Add prior to extraction |

Detailed Derivatization Protocol

Standard and Sample Preparation[1]

-

Stock Solutions: Prepare a 10 mM stock of Fmoc-N-naphthylmethyl-hydroxylamine in DMF. Store at -20°C.

-

Activator Solution: Prepare a 200 mM stock of EDC-HCl in water/pyridine (95:5 v/v) immediately before use.

-

Sample Extraction: Extract biological fluids (plasma, urine) using standard protein precipitation (MeOH/ACN) or Liquid-Liquid Extraction (LLE).[1] Evaporate the supernatant to dryness under nitrogen.

Derivatization Reaction

This protocol targets the carboxylic acid moiety.[1][3][4]

-

Reconstitution: Redissolve the dried sample residue in 50 µL of anhydrous ACN.

-

Activation: Add 20 µL of the Activator Solution (EDC). Vortex for 10 seconds.[1]

-

Labeling: Add 20 µL of the Reagent Stock (Fmoc-N-naphthylmethyl-hydroxylamine).[1]

-

Incubation: Seal the vial and incubate at 40°C for 60 minutes .

-

Note: Higher temperatures (>60°C) may degrade the Fmoc group (base-catalyzed elimination).[1] Keep conditions mild.

-

-

Quenching: Add 10 µL of 5% Formic Acid to quench unreacted EDC and stabilize the derivatives.

-

Dilution: Dilute with 100 µL of Water/ACN (50:50) prior to LC-MS injection.[1]

Reaction Mechanism Visualization[1]

Figure 1: Reaction scheme for the labeling of carboxylic acids. The reagent attacks the activated acid to form a stable conjugate.[1]

LC-MS/MS Method Parameters

Chromatography (UHPLC)[1]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient:

-

Flow Rate: 0.35 mL/min.

-

Column Temp: 45°C.

Mass Spectrometry (ESI+)

The derivatized compounds are detected in Positive Ion Mode .[1] The Fmoc group provides a dominant fragment ion useful for MRM optimization.[1]

-

Capillary Voltage: 3.5 kV.[1]

-

Desolvation Temp: 350°C.

-

MRM Transitions (Example):

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Note |

| Deriv. Reagent (Blank) | 396.2 | 179.1 | 25 | Fluorenyl cation |

| Acetic Acid | 454.2 | 179.1 | 28 | Common background |

| Butyric Acid | 482.2 | 179.1 | 30 | SCFA Target |

| Palmitic Acid | 650.5 | 179.1 / 141.1 | 35 | LCFA Target |

Note: The transition to m/z 179.1 (Fluorenyl cation) is the universal quantifier.[1] The transition to m/z 141.1 (Methylnaphthyl cation) can be used as a qualifier.

Analytical Workflow & Quality Control

To ensure data integrity, the following workflow must be adhered to.

Figure 2: End-to-end analytical workflow from sample extraction to data processing.[1][5][6]

Self-Validating Checks[1]

-

Derivatization Efficiency: Monitor the disappearance of the underivatized Internal Standard (if detectable in negative mode) or the plateau of the derivatized signal vs. time.[1]

-

Reagent Blank: Always run a blank containing only reagents.[1] Fmoc-N-naphthylmethyl-hydroxylamine can hydrolyze or form artifacts; ensure the blank peaks do not co-elute with analytes.[1]

-

Fmoc Stability: If the m/z 179 signal is inconsistent, check the pH of the reaction. pH > 8.0 can cause premature removal of the Fmoc group.[1]

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |

| Low Sensitivity | Incomplete derivatization | Check EDC freshness (hygroscopic). Increase incubation time to 90 min. |

| Multiple Peaks | Isomer separation or degradation | Check for cis/trans isomers (common in unsaturated fatty acids).[1] Ensure pH < 7.5. |

| High Background | Reagent overload | Reduce reagent concentration or perform a solid-phase extraction (SPE) cleanup post-derivatization.[1] |

| No Product | Steric hindrance | For bulky acids, switch catalyst to HOAt or increase temperature to 50°C (monitor stability).[1] |

References

-

Use of Fmoc-Hydroxylamine Derivatives in Metabolomics Source:Journal of Chromatography A Context: foundational chemistry of Fmoc-based tagging for carboxylic acids.[1]

-

Derivatization of Carboxylic Acids for LC-MS/MS Source:Analytica Chimica Acta Context: Review of EDC coupling mechanisms with hydroxylamine-based reagents.

-

Fmoc-N-naphthylmethyl-hydroxylamine Reagent Data Source:Sigma-Aldrich / Merck Context:[1] Physicochemical properties and structure verification (CAS 198411-66-4).[1] [1]

-

Charge Derivatization Strategies for ESI-MS Source:Mass Spectrometry Reviews Context: Explanation of how hydrophobic/cationic tags enhance ionization efficiency.

Sources

- 1. Fmoc-N-naphthylmethyl-hydroxylamine | 198411-66-4 [sigmaaldrich.com]

- 2. Fmoc-N-naphthylmethyl-hydroxylamine | 198411-66-4 [sigmaaldrich.com]

- 3. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ddtjournal.com [ddtjournal.com]

- 6. semanticscholar.org [semanticscholar.org]

Advanced Fmoc Solid-Phase Peptide Synthesis (SPPS): Mechanistic Insights and Optimized Protocols

Strategic Overview

Fmoc (9-fluorenylmethoxycarbonyl) Solid-Phase Peptide Synthesis (SPPS) has universally superseded classical Boc-based methods due to its orthogonal protection strategy. By utilizing base-labile Fmoc groups for

As a Senior Application Scientist, I approach SPPS not merely as a sequence of additions, but as a finely tuned thermodynamic and kinetic system. Every reagent choice—from the coupling additive to the cleavage scavenger—must be dictated by the physicochemical properties of the target sequence. This application note details the causality behind modern Fmoc-SPPS workflows and establishes self-validating protocols to ensure absolute scientific integrity and high synthetic yield.

Mechanistic Foundations & The SPPS Cycle

The synthesis proceeds in the C-terminus to N-terminus direction. The core workflow is an iterative cycle of deprotection, activation, and coupling. To ensure trustworthiness, this cycle must incorporate self-validating checkpoints, such as UV monitoring of the dibenzofulvene byproduct and colorimetric primary amine detection.

Iterative Fmoc-SPPS cycle: Deprotection, activation, coupling, and self-validation.

Critical Reagent Selection: The Causality of Coupling Additives

Historically, diisopropylcarbodiimide (DIC) was paired with benzotriazoles like HOBt or HOAt to suppress racemization during the formation of the highly reactive O-acylisourea intermediate[2]. However, benzotriazoles pose severe explosive hazards. The introduction of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) revolutionized modern Fmoc-SPPS.

Causality: OxymaPure acts as a superior nucleophile due to its pronounced acidity (pKa 4.60), which perfectly neutralizes the basicity of DIC. It rapidly reacts with the transient O-acylisourea to form a highly reactive oxime ester, dramatically accelerating aminolysis while suppressing base-catalyzed epimerization[3],[4].

Table 1: Quantitative Comparison of Peptide Coupling Additives

| Property | OxymaPure | HOBt | HOAt |

| pKa | 4.60 | 4.60 | 3.28 |

| Molecular Weight (Da) | 142.11 | 135.11 | 150.13 |

| Safety Profile | Non-explosive | Explosive Hazard | Explosive Hazard |

| Coupling Efficiency | Superior | Moderate | High |

| Racemization Suppression | Excellent | Good | Excellent |

(Data derived from comparative mechanistic studies on peptide coupling efficiency[3],.)

Self-Validating Experimental Protocol: Chain Elongation

The following protocol establishes a self-validating system for standard Fmoc-SPPS at a 0.1 mmol scale.

Step 1: Matrix Solvation (Resin Swelling)

-

Procedure: Suspend 0.1 mmol of Rink Amide AM resin in 5 mL of Dichloromethane (DCM) for 30 minutes. Wash with N,N-Dimethylformamide (DMF) (3 × 5 mL).

-

Causality: Polystyrene-based resins exist as collapsed hydrophobic networks. DCM optimally swells the polymer matrix, maximizing the surface area and exposing the linker sites for uniform reagent diffusion.

Step 2: Fmoc Deprotection & Real-Time Validation

-

Procedure: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash extensively with DMF (5 × 5 mL).

-

Causality: Piperidine acts as a base to abstract the acidic proton of the fluorenyl ring, triggering

-elimination. The resulting dibenzofulvene is scavenged by excess piperidine to form a stable adduct. -

Validation Gate: Quantify the dibenzofulvene-piperidine adduct in the drained solution via UV spectrophotometry at 301 nm. A consistent absorbance plateau across cycles confirms complete deprotection.

Step 3: Amino Acid Activation and Coupling

-

Procedure:

-

Dissolve 0.4 mmol (4 eq) of Fmoc-Amino Acid and 0.4 mmol (4 eq) of OxymaPure in 2 mL DMF.

-

Add 0.4 mmol (4 eq) of DIC. Pre-activate for 2 minutes.

-

Add the mixture to the resin and agitate for 45–60 minutes at room temperature.

-

-

Causality: Pre-activation ensures the complete conversion of the amino acid to the active Oxyma ester before encountering the resin-bound amine. This prevents DIC-induced premature chain termination (e.g., formation of unreactive N-acylureas).

Step 4: The Kaiser Test (Binary Validation)

-

Procedure: Take a few resin beads, wash with ethanol, and add drops of ninhydrin, phenol, and potassium cyanide solutions. Heat at 100°C for 3 minutes.

-

Validation Gate:

-

Yellow/Colorless beads: Complete coupling. Proceed to Step 2.

-

Blue beads: Incomplete coupling (free primary amines present). Do not proceed. Perform a second coupling cycle using a different solvent system (e.g., NMP) or chaotropic salts to disrupt aggregation[5].

-

Global Cleavage & Scavenger Dynamics

The final step involves acidolysis using Trifluoroacetic Acid (TFA). This step does not merely break the peptide-resin bond; it globally removes side-chain protecting groups (e.g., tBu, Trt, Pbf).

Causality: Acidolysis generates highly reactive, long-lived carbocations. If left unquenched, these electrophiles will irreversibly alkylate electron-rich residues like Cysteine, Tryptophan, and Methionine[6],. Scavengers must be added to intercept these species through hydride transfer or nucleophilic trapping.

TFA cleavage mechanism: Carbocation generation and quenching by scavengers.

Table 2: Optimization of TFA Cleavage Cocktails

| Sequence Characteristics | Recommended Cocktail | Composition (v/v) | Mechanistic Rationale |

| Standard Sequences | Default (TFA/TIS/H₂O) | 95 : 2.5 : 2.5 | TIS provides hydride transfer for Trt⁺; H₂O hydrates Pbf/Pmc leaving groups[6]. |

| Cys, Met, Trp-rich | Reagent K | 82.5 : 5 : 5 : 5 : 2.5 (TFA/Phenol/H₂O/Thioanisole/EDT) | EDT is a potent soft nucleophile that captures tBu⁺; Phenol protects Tyr/Trp[7],. |

| Oxidation-Sensitive | Low-Odor Silane | 94 : 5 : 1 (TFA/TIS/Anisole) | Avoids malodorous thiols while utilizing anisole as a |

Step 5: Cleavage Protocol (Default Cocktail)

-

Wash the fully synthesized peptidyl-resin with DCM to remove residual DMF. Causality: DMF is non-volatile and its basicity strongly inhibits TFA acidolysis[8].

-

Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL Triisopropylsilane (TIS), 0.25 mL ultrapure H₂O.

-

Add the cocktail to the resin and agitate for 2 hours at room temperature.

-

Filter the resin and collect the flow-through containing the deprotected peptide.

-

Precipitate the cleaved peptide by adding the TFA solution dropwise into 40 mL of ice-cold diethyl ether. Centrifuge to isolate the peptide pellet.

References

-

Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health (NIH) / PMC.[Link]

-

OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry.[Link]

-

Minimizing side reactions during amide formation using DIC and OxymaPure in solid-phase peptide synthesis. Tetrahedron Letters (ACS/Elsevier).[Link]

-

TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptide Chemistry.[Link]

-